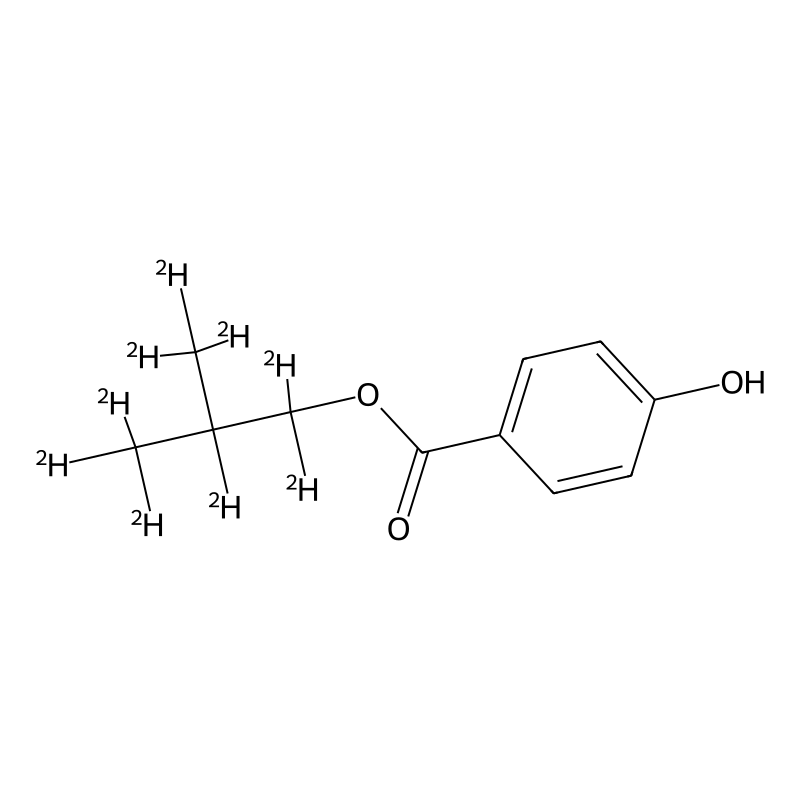

Isobutyl-d9 Paraben

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Internal Standard for Isotopic Mass Spectrometry:

Isobutyl-d9 Paraben can be used as an internal standard in Isotope Ratio Mass Spectrometry (IRMS) experiments. IRMS is a technique used to measure the abundance of different isotopes of an element in a sample. By incorporating a deuterium-labeled version of the same molecule (Isobutyl-d9 Paraben) as an internal standard, researchers can account for variations in instrument performance and sample preparation, leading to more accurate and precise measurements ().

Tracer Studies in Biological Systems:

The d9 isotope label in Isobutyl-d9 Paraben allows scientists to track its movement and metabolism within biological systems. By introducing Isobutyl-d9 Paraben into a cell culture or an organism, researchers can monitor its uptake, distribution, and breakdown using techniques like mass spectrometry. This information can be valuable in understanding the absorption, distribution, metabolism, and excretion (ADME) profile of Isobutylparaben or similar compounds ().

Isobutyl-d9 Paraben is a deuterated derivative of isobutyl paraben, classified within the paraben family. Parabens are esters derived from para-hydroxybenzoic acid and are extensively utilized as preservatives in various products, including cosmetics, pharmaceuticals, and food, due to their effective antimicrobial properties. The introduction of deuterium atoms in Isobutyl-d9 Paraben enhances its utility in scientific research, particularly in tracking metabolic pathways and environmental studies .

- Hydrolysis: In the presence of water and either an acid or base, Isobutyl-d9 Paraben can hydrolyze to yield para-hydroxybenzoic acid and deuterated isobutanol.

- Oxidation: Under oxidative conditions, it may form various derivatives of para-hydroxybenzoic acid.

- Substitution: Electrophilic substitution reactions can occur on the aromatic ring, producing substituted derivatives.

Common Reagents and Conditions- Hydrolysis: Typically conducted under acidic or basic conditions using reagents like hydrochloric acid or sodium hydroxide.

- Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.

- Substitution: Electrophiles such as halogens or nitro groups are used in the presence of a catalyst.

Major Products Formed- Hydrolysis results in para-hydroxybenzoic acid and deuterated isobutanol.

- Oxidation leads to various para-hydroxybenzoic acid derivatives.

- Substitution reactions yield substituted para-hydroxybenzoic acid derivatives.

- Hydrolysis results in para-hydroxybenzoic acid and deuterated isobutanol.

- Oxidation leads to various para-hydroxybenzoic acid derivatives.

- Substitution reactions yield substituted para-hydroxybenzoic acid derivatives.

Isobutyl-d9 Paraben exhibits antimicrobial activity similar to other parabens. It disrupts the cell membranes of microorganisms, leading to cell lysis and death. This mechanism makes it effective as a preservative in various formulations. Additionally, its deuterated nature allows for enhanced tracking in biological studies, providing insights into the metabolic pathways of parabens within organisms .

The synthesis of Isobutyl-d9 Paraben typically involves the esterification of para-hydroxybenzoic acid with deuterated isobutanol. This reaction is catalyzed by an acid, commonly sulfuric acid, and is performed under reflux conditions. After the reaction, purification through recrystallization or chromatography is conducted to obtain the pure compound. In industrial applications, similar synthetic routes are employed but optimized for larger-scale production, ensuring high purity and yield through rigorous quality control measures .

Isobutyl-d9 Paraben finds diverse applications in scientific research:

- Metabolic Studies: Used as a tracer to investigate metabolic pathways of parabens.

- Environmental Fate Studies: Assists in understanding the degradation and persistence of parabens in environmental contexts.

- Analytical Chemistry: Serves as an internal standard in mass spectrometry and chromatography for quantifying parabens in complex matrices.

- Toxicological Studies: Aids in evaluating the potential toxicological effects of parabens on human health and ecosystems .

Research involving Isobutyl-d9 Paraben often focuses on its interactions within biological systems. Its unique isotopic labeling allows for precise measurements in pharmacokinetic studies, helping to elucidate how parabens are metabolized and their potential impacts on health. Additionally, studies examining its environmental interactions contribute to understanding how these compounds persist and degrade in various ecosystems .

Similar Compounds- Methyl Paraben

- Ethyl Paraben

- Propyl Paraben

- Butyl Paraben

Uniqueness

Isobutyl-d9 Paraben is distinct due to its deuterated structure, which provides advantages for research applications such as metabolic tracing and environmental monitoring. The incorporation of deuterium allows for enhanced sensitivity and specificity in analytical techniques compared to non-deuterated analogs. This uniqueness makes Isobutyl-d9 Paraben a valuable tool for researchers investigating the behavior and effects of parabens in biological systems .

Molecular Formula and Isotopic Composition

Isobutyl-d9 Paraben represents a deuterated analog of isobutyl paraben, distinguished by the systematic replacement of nine hydrogen atoms with deuterium isotopes within the isobutyl moiety [1]. The compound maintains the molecular formula C₁₁H₅D₉O₃, contrasting with the non-deuterated parent compound's formula of C₁₁H₁₄O₃ [1] [2]. This isotopic substitution results in a molecular weight increase from 194.23 grams per mole for the standard isobutyl paraben to 203.28 grams per mole for the deuterated variant [1] [3].

The isotopic composition of Isobutyl-d9 Paraben demonstrates selective deuteration exclusively within the isobutyl alkyl chain, leaving the aromatic ring and carboxylate functional group unmodified [1]. The deuterium atoms occupy all hydrogen positions within the 2-methylpropyl substituent, including both methyl groups and the methylene bridge connecting to the ester oxygen [9]. Commercial preparations of this compound typically achieve isotopic enrichment levels exceeding 95 percent, ensuring minimal contamination with protiated analogs [1] .

The deuterium incorporation pattern follows the structural formula where the isobutyl group contains three distinct carbon environments: the terminal methyl carbons, the branched carbon, and the methylene carbon adjacent to the oxygen atom [1]. Each carbon center within this alkyl framework bears deuterium atoms in place of the original hydrogen substituents, creating a comprehensive isotopic labeling pattern throughout the entire isobutyl chain [9] .

| Compound | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Deuterium Atoms | Isotope Enrichment (%) |

|---|---|---|---|---|---|

| Isobutyl Paraben | C₁₁H₁₄O₃ | 194.23 | 4247-02-3 | 0 | N/A |

| Isobutyl-d9 Paraben | C₁₁H₅D₉O₃ | 203.28 | 1215460-35-7 | 9 | >95 |

The mass spectrometric behavior of Isobutyl-d9 Paraben reflects the isotopic substitution through characteristic fragmentation patterns that differ from the non-deuterated compound by the mass increment corresponding to the nine deuterium atoms [17]. This mass difference provides the foundation for its primary application as an internal standard in quantitative analytical methods, where the deuterated compound exhibits nearly identical chemical behavior while remaining chromatographically and mass spectrometrically distinguishable [17] [20].

IUPAC Nomenclature and Stereochemical Features

The systematic IUPAC nomenclature for Isobutyl-d9 Paraben follows the designation [1,1,2,3,3,3-hexadeuterio-2-(trideuteriomethyl)propyl] 4-hydroxybenzoate, which precisely indicates the positions of deuterium substitution within the molecular framework [9] . This nomenclature system explicitly identifies the isotopic composition by specifying each deuterium position relative to the carbon skeleton of the isobutyl group.

The stereochemical characteristics of Isobutyl-d9 Paraben derive primarily from the tetrahedral geometry around the central carbon atom of the isobutyl substituent [24]. The branched carbon exhibits sp³ hybridization, creating a tetrahedral arrangement where the two methyl groups, the methylene bridge, and the hydrogen atom (or deuterium in positions where substitution occurs) occupy the four coordination sites [25]. The deuterium substitution does not alter the fundamental stereochemical arrangement but does influence the bond lengths and vibrational frequencies due to the increased nuclear mass [15] [29].

The aromatic ring portion maintains planar geometry characteristic of benzene derivatives, with the hydroxyl group and ester substituent positioned para to each other on the benzene ring [23] [24]. The ester linkage adopts a planar configuration that allows for conjugation between the carbonyl group and the aromatic π-system, contributing to the overall molecular stability [25].

Nuclear magnetic resonance spectroscopy reveals distinct chemical shift patterns for Isobutyl-d9 Paraben compared to its protiated analog [16] [19]. The deuterium nuclei exhibit different magnetic properties than hydrogen, appearing in deuterium nuclear magnetic resonance spectra while remaining invisible in proton nuclear magnetic resonance experiments [19]. This spectroscopic distinction provides valuable analytical capabilities for structural confirmation and purity assessment.

The conformational analysis of the isobutyl chain demonstrates relatively free rotation around the carbon-carbon bonds, with the deuterium substitution having minimal impact on the preferred conformational states [25]. The increased bond strength of carbon-deuterium bonds compared to carbon-hydrogen bonds creates subtle differences in vibrational modes and rotational barriers, though these effects remain within the range of thermal energy at ambient temperatures [15] [18].

The Standard InChI representation for Isobutyl-d9 Paraben incorporates the isotopic information as InChI=1S/C11H14O3/c1-8(2)7-14-11(13)9-3-5-10(12)6-4-9/h3-6,8,12H,7H2,1-2H3/i1D3,2D3,7D2,8D, providing a standardized method for database storage and retrieval [9]. The corresponding InChI Key XPJVKCRENWUEJH-GVZYGMFYSA-N serves as a compressed identifier that uniquely represents the deuterated compound [9].

Comparative Structural Analysis with Non-Deuterated Isobutyl Paraben

The structural comparison between Isobutyl-d9 Paraben and its non-deuterated counterpart reveals both similarities and subtle differences arising from isotopic substitution effects [30]. The overall molecular architecture remains fundamentally identical, with both compounds sharing the same connectivity pattern, bond angles, and electronic distribution [30] [32]. However, the presence of deuterium atoms introduces measurable changes in bond lengths, vibrational frequencies, and physical properties.

The carbon-deuterium bond lengths in the deuterated compound are approximately 0.005 Angstroms shorter than the corresponding carbon-hydrogen bonds in the parent molecule [30]. This bond length contraction results from the reduced vibrational amplitude of the heavier deuterium nucleus compared to hydrogen, leading to a smaller average internuclear distance [15]. The bond strength increases correspondingly, with carbon-deuterium bonds exhibiting approximately 1.2 times the dissociation energy of carbon-hydrogen bonds [15] [17].

| Property | Isobutyl Paraben | Isobutyl-d9 Paraben |

|---|---|---|

| Melting Point (°C) | 76 | ~76-78* |

| Boiling Point (°C) | 302.3±15.0 | ~305-310* |

| Density (g/cm³) | 1.105±0.06 | ~1.11-1.12* |

| Solubility in Water | Insoluble | Insoluble |

| Appearance | White crystalline powder | White crystalline powder |

*Estimated values based on deuterium isotope effect

The vibrational spectroscopy of both compounds demonstrates characteristic differences in the infrared absorption frequencies [26]. The carbon-deuterium stretching modes appear at lower frequencies than the corresponding carbon-hydrogen stretches, typically shifted by a factor of approximately 1.37, which corresponds to the square root of the mass ratio between hydrogen and deuterium [33]. These spectroscopic differences provide definitive identification methods for distinguishing between the deuterated and non-deuterated forms.

Crystallographic analysis reveals that both compounds adopt similar packing arrangements in the solid state, with the deuterium substitution having minimal impact on intermolecular interactions [21] [23]. The hydroxyl group participates in hydrogen bonding networks that stabilize the crystal structure, and these interactions remain largely unchanged in the deuterated analog [23]. The slight increase in molecular volume due to the altered bond lengths and reduced vibrational amplitudes results in a marginal increase in crystal density.

The thermal properties of Isobutyl-d9 Paraben show subtle but measurable differences from the parent compound [14] [21]. The melting point typically increases by 1-3 degrees Celsius due to the stronger carbon-deuterium bonds and reduced zero-point vibrational energy [14]. Similarly, the boiling point experiences a modest elevation, reflecting the increased energy required to overcome the stronger intramolecular bonds during vaporization.

Nuclear magnetic resonance chemical shifts for the aromatic carbons remain virtually identical between the two compounds, as the deuterium substitution occurs remote from the benzene ring [29] [32]. However, the carbon atoms within the isobutyl chain exhibit measurable isotope effects on their chemical shifts, with directly bonded carbons showing shifts of 0.2-0.4 parts per million upfield relative to the protiated analog [29] [32]. These isotope-induced chemical shift changes extend through the carbon framework, with measurable effects observed up to four bonds away from the deuteration sites [32].

Traditional esterification methods for paraben synthesis rely predominantly on acid-catalyzed reactions between para-hydroxybenzoic acid and the corresponding alcohol [2] [3]. The Fischer esterification reaction represents the most widely employed approach, utilizing concentrated sulfuric acid as the catalyst under reflux conditions [3] [4]. This methodology involves heating para-hydroxybenzoic acid with isobutanol in the presence of 1.0-2.0 mol% sulfuric acid at temperatures ranging from 95-130°C for 3-8 hours, achieving yields of 85-95% [3].

The reaction mechanism proceeds through protonation of the carboxyl group, followed by nucleophilic attack of the alcohol and subsequent elimination of water [5]. The azeotropic distillation technique has proven particularly effective, employing toluene as an azeotropic agent to continuously remove water formed during the reaction, thereby driving the equilibrium toward product formation [3]. This approach prevents side reactions such as etherification of the free hydroxyl group and polycondensation of the phenolic carboxylic acid, resulting in higher purity products [3].

Alternative acid catalysts have been investigated to address the corrosive nature and harsh conditions associated with sulfuric acid. Aluminum sulfate hydrate has emerged as an environmentally benign alternative, offering high catalytic activity without equipment corrosion [6]. The use of 3.0-5.0 mol% aluminum sulfate hydrate at 130°C for 3 hours achieves conversion rates of 92-95% with excellent selectivity [6] [7]. Para-toluenesulfonic acid represents another viable option, providing moderate reaction conditions while maintaining good yields of 88-93% [8].

The optimization of reaction parameters significantly influences product yield and purity. Temperature control proves critical, with optimal ranges of 130-160°C for most acid-catalyzed systems [6]. Reaction times vary depending on the catalyst system, with aluminum sulfate hydrate requiring only 3 hours compared to 4-6 hours for traditional sulfuric acid catalysis [6]. The stoichiometric ratio of reactants also affects conversion efficiency, with excess alcohol typically employed to drive the equilibrium forward [3].

Novel Synthetic Pathways for Deuterium Incorporation

The synthesis of Isobutyl-d9 Paraben requires specialized approaches to achieve high levels of deuterium incorporation while maintaining product integrity [2]. Direct esterification using deuterated isobutanol represents the most straightforward approach, employing standard acid-catalyzed esterification conditions with isobutanol-d9 as the alcohol component [2]. This method achieves deuterium incorporation levels exceeding 95% with complete selectivity at the alcohol-derived portion of the molecule .

Advanced deuteration methodologies have been developed to expand synthetic options and improve isotopic purity. The palladium on carbon-aluminum-deuterium oxide system represents a notable advancement, utilizing in-situ generation of deuterium gas from the reaction of aluminum with deuterium oxide [9]. This environmentally benign approach operates under microwave-assisted conditions at temperatures ranging from 60-190°C, achieving deuterium enrichment levels of 80-99% depending on the substrate and reaction conditions [9].

Reductive deuteration using samarium diiodide and deuterium oxide offers another innovative pathway, particularly suitable for acyl chloride precursors [10]. This single electron transfer process operates at room temperature in tetrahydrofuran, achieving remarkable deuterium incorporation levels exceeding 98% with exceptional functional group tolerance [10]. The method proves especially valuable for synthesizing α,α-dideuterio alcohols, which can serve as precursors for deuterated paraben synthesis [10].

Base-catalyzed hydrogen-deuterium exchange reactions provide additional synthetic flexibility, particularly for post-synthetic deuteration of existing paraben structures [11]. These methods utilize deuterium oxide as an inexpensive deuterium source under basic conditions, typically employing temperatures of 100-150°C to achieve deuterium incorporation levels of 60-90% [11]. While somewhat lower in efficiency compared to direct esterification approaches, these methods offer advantages in terms of reagent availability and cost considerations [11].

The selection of deuteration methodology depends on several factors including desired isotopic purity, substrate availability, reaction scale, and economic considerations. Direct esterification with deuterated alcohol remains the preferred approach for large-scale synthesis due to its high efficiency and scalability, while advanced catalytic methods offer advantages for specialized applications requiring specific isotopic labeling patterns [12] [11] [9].

Catalytic Systems: Sulfuric Acid vs. Sodium Bisulfate Efficiency

Comparative analysis of catalytic systems reveals significant differences in efficiency, selectivity, and practical considerations between sulfuric acid and sodium bisulfate catalysts [13] [14] [15]. Sulfuric acid remains the benchmark catalyst for paraben esterification, demonstrating superior reaction rates and conversion efficiencies [3] [4]. Under optimized conditions, concentrated sulfuric acid (1.0-2.0 mol%) achieves conversion rates of 95-98% with reaction rates of 0.45-0.65 h⁻¹ and selectivity values of 96-98% [3].

Sodium bisulfate presents an attractive alternative, offering reduced corrosivity while maintaining reasonable catalytic activity [13] [14]. The mechanism involves partial dissociation to release sulfuric acid in-situ, providing the necessary protons for esterification while avoiding the handling challenges associated with concentrated acid [14] [16]. Sodium bisulfate catalysis typically requires 2.0-5.0 mol% catalyst loading to achieve conversion rates of 85-92%, with reaction rates of 0.25-0.35 h⁻¹ [13] [14].

The thermodynamic properties of sodium bisulfate contribute to its catalytic behavior, with dehydration occurring at 58°C and pyrosulfate formation at 280°C [16]. These thermal transitions can influence reaction kinetics and product distribution, particularly in high-temperature esterification processes [16]. The solid-state nature of sodium bisulfate also facilitates easier separation from reaction products compared to liquid sulfuric acid [13].

Industrial production considerations favor different catalytic systems depending on scale and safety requirements. Sulfuric acid offers superior catalytic efficiency but requires specialized equipment to handle corrosive conditions and manage heat generation [14] [15]. The highly exothermic nature of sulfuric acid reactions necessitates careful temperature control and heat removal systems [15]. Sodium bisulfate production involves less hazardous handling procedures, making it attractive for smaller-scale operations or situations where safety considerations outweigh efficiency requirements [15].

Environmental and waste management aspects differentiate these catalytic systems significantly. Sulfuric acid generates corrosive waste streams requiring specialized treatment and disposal procedures [14]. Sodium bisulfate produces more manageable waste products, with the spent catalyst potentially recoverable through crystallization or precipitation methods [13] [16]. The reduced environmental impact of sodium bisulfate systems aligns with green chemistry principles, though at the cost of somewhat reduced efficiency [8].

Process optimization strategies differ between the two catalyst systems. Sulfuric acid-catalyzed reactions benefit from azeotropic water removal and precise temperature control to maximize conversion while minimizing side reactions [3]. Sodium bisulfate systems may require extended reaction times or elevated temperatures to achieve comparable conversion levels, potentially affecting product quality or energy consumption [13] [14].

Purification Techniques: Recrystallization and Chromatographic Separation

Purification of Isobutyl-d9 Paraben requires careful selection of methods to maintain isotopic integrity while achieving the high purity levels demanded for analytical and pharmaceutical applications [17] [18] [19]. Recrystallization represents the most widely employed purification technique, offering excellent scalability and cost-effectiveness for large-scale production [17] [18].

Solvent selection for recrystallization proves critical to achieving optimal purity and recovery yields [17] [18] [19]. Water emerges as an excellent recrystallization solvent for parabens, demonstrating low solubility at room temperature (0.5-1.0 mg/g) and significantly enhanced solubility at elevated temperatures (8-12 mg/g) [18] [20] [19]. This provides a selectivity factor of 12-24, enabling effective separation of product from impurities [19]. The recrystallization process involves dissolution at 80-100°C followed by controlled cooling to precipitate pure crystals, achieving purities of 94-97% with recovery yields of 85-92% [17] [18].

Ethanol-water mixtures offer alternative recrystallization conditions with improved crystal quality and faster processing times [18] [19]. A 70:30 ethanol-water system provides enhanced solubility characteristics while maintaining good selectivity, resulting in purities of 96-98% with recovery yields of 88-94% [18]. The reduced processing time of 8-16 hours compared to 12-24 hours for water alone makes this approach attractive for industrial applications [17].

The phenomenon of liquid-liquid phase separation in ethanol-water-paraben systems presents both challenges and opportunities for purification [18] [19]. At certain compositions and temperatures, the ternary system separates into two immiscible phases, with the bottom layer enriched in paraben [18]. While this phase separation can negatively impact crystal size distribution, it also offers potential for alternative separation strategies [19].

Chromatographic separation methods provide superior purity levels but with reduced scalability and higher costs [21] [20] [22]. Silica gel column chromatography using hexane-ethyl acetate gradient elution achieves purities of 98-99.5%, though with recovery yields of only 75-85% due to adsorption losses [20]. High-performance liquid chromatography represents the ultimate purification technique, capable of achieving purities exceeding 99.5%, but with limited throughput and high operational costs [21] [20].

The selection of purification technique depends on purity requirements, scale of operation, and economic considerations. For research applications requiring highest purity, chromatographic methods prove essential despite their limitations [20] [22]. Industrial production typically employs recrystallization as the primary purification method, with chromatography reserved for final polishing steps when ultra-high purity is required [17] [18].

Process analytical technology plays an increasingly important role in optimizing purification procedures [18] [19]. Focused beam reflectance measurement, particle vision microscopy, and in-situ infrared spectroscopy enable real-time monitoring of crystallization processes, facilitating better control of crystal size distribution and purity [18] [19]. These techniques prove particularly valuable for understanding complex crystallization behavior in multi-component systems.

The maintenance of deuterium labeling integrity throughout purification represents a unique consideration for Isobutyl-d9 Paraben [2]. Recrystallization conditions must avoid exchange reactions that could reduce isotopic purity, necessitating careful control of pH and temperature [11] [9]. Chromatographic separation offers advantages in this regard, as the mild conditions typically employed minimize risk of deuterium exchange [20].